METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE
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Overview
Description
METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution reactions: Introducing the dimethylphenyl and dimethylpyrimidinyl groups through nucleophilic substitution reactions.
Esterification: The final step often involves esterification to form the methyl acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl (2E)-2-[(2E)-1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-6-7-15(8-12(11)2)25-18(27)16(10-17(26)28-5)23-20(25)24-19-21-13(3)9-14(4)22-19/h6-10H,1-5H3,(H,21,22,23,24)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMRWDGXQKFWPW-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC(=O)OC)NC2=NC3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N\2C(=O)/C(=C\C(=O)OC)/N/C2=N\C3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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